molecular formula C13H17N3O2S2 B12341355 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile

2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile

Cat. No.: B12341355
M. Wt: 311.4 g/mol
InChI Key: RZYWHOPOHRFRMI-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile is a chemical compound with the molecular formula C13H17N3O2S2 It is known for its unique structure, which includes a tert-butylsulfonyl group and a hydrazono group attached to a phenyl ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile typically involves the reaction of tert-butylsulfonyl chloride with 2-[[4-(methylthio)phenyl]hydrazono]acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butylsulfonyl group may enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butylsulfonyl-2-[[4-(methylsulfonyl)phenyl]hydrazono]acetonitrile
  • 2-Tert-butylsulfonyl-2-[[4-(ethylthio)phenyl]hydrazono]acetonitrile

Uniqueness

2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile is unique due to the presence of the methylthio group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H17N3O2S2

Molecular Weight

311.4 g/mol

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide

InChI

InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12+

InChI Key

RZYWHOPOHRFRMI-FOWTUZBSSA-N

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)SC)/C#N

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)SC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.